2-(2,5-Dimethylthiophen-3-yl)acetaldehyde
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Overview
Description
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C8H10OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an aldehyde functional group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde can be synthesized through the condensation of thiophene derivatives with aldehyde precursors. One common method involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(2,5-Dimethylthiophen-3-yl)acetic acid.
Reduction: 2-(2,5-Dimethylthiophen-3-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and thiophenes.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylthiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Acetyl-2,5-dimethylthiophene: Contains a ketone group instead of an aldehyde.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is unique due to the presence of both the thiophene ring and the aldehyde functional group.
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6-5-8(3-4-9)7(2)10-6/h4-5H,3H2,1-2H3 |
InChI Key |
HNVIQOATELCNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CC=O |
Origin of Product |
United States |
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